(E)-4-(3,4-dichlorophenyl)-2-(2-(3-nitrobenzylidene)hydrazinyl)thiazole
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Description
(E)-4-(3,4-dichlorophenyl)-2-(2-(3-nitrobenzylidene)hydrazinyl)thiazole, also known as DNTT, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Corrosion Inhibition
- Application: Thiazole derivatives, including those similar to the specified compound, have been studied for their corrosion inhibiting properties. For instance, thiazole-4-carboxylates have shown significant effectiveness in inhibiting mild steel corrosion in acidic environments, as demonstrated through various techniques like electrochemical measurements and SEM-EDX analysis (El aoufir et al., 2020).
Antibacterial and Antifungal Properties
- Application: Thiazole derivatives are known for their antibacterial and antifungal activities. For example, benzothiazole pyrimidine derivatives have shown promising in vitro antibacterial and antifungal activities against various pathogens (Maddila et al., 2016).
Anticancer Properties
- Application: Thiazolyl hydrazone derivatives, including those with nitro-substituted groups, have been synthesized and evaluated for their anticancer properties. They have shown promising activity against various cancer cell lines, indicating their potential as therapeutic agents (Grozav et al., 2014).
Photonic Applications
- Application: Hydrazone derivatives, structurally related to the compound , have been investigated for their nonlinear optical properties, showing potential for applications in photonic devices (Nair et al., 2022).
Antioxidant and Anti-inflammatory Effects
- Application: Thiazole derivatives have been synthesized and tested for their in vitro antioxidant and anti-inflammatory activities. Certain derivatives have shown significant activity, suggesting their potential for the development of new antioxidant and anti-inflammatory drugs (Raut et al., 2022).
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)-N-[(E)-(3-nitrophenyl)methylideneamino]-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N4O2S/c17-13-5-4-11(7-14(13)18)15-9-25-16(20-15)21-19-8-10-2-1-3-12(6-10)22(23)24/h1-9H,(H,20,21)/b19-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMWWUHLKFMMJP-UFWORHAWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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